
4-benzyl-7-nitro-2H-phthalazin-1-one
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Overview
Description
4-Benzyl-7-nitro-2H-phthalazin-1-one is a heterocyclic compound belonging to the phthalazine family. Phthalazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a benzyl group at the 4-position and a nitro group at the 7-position of the phthalazine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-nitro-2H-phthalazin-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phthalazine core. This can be achieved by reacting phthalic anhydride with hydrazine to form phthalazine-1,4-dione.
Nitration: The phthalazine-1,4-dione is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position, yielding 7-nitro-phthalazine-1,4-dione.
Benzylation: The final step involves the benzylation of the 7-nitro-phthalazine-1,4-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are pivotal in modifying the structure of phthalazinones:
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Formation of Amino Derivatives : The chloromethyl derivative can react with various nucleophiles, including aromatic amines, to produce 4-benzylphthalazin-1-ylamino derivatives. For instance, refluxing a mixture of the chloromethyl compound and an aromatic amine in ethanol leads to the formation of substituted phthalazinones .
Hydrazinolysis and Hydrazide Formation
The hydrazinolysis reaction is another significant transformation:
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The ester derivatives formed from 4-benzylphthalazinone can undergo hydrazinolysis when treated with hydrazine hydrate, yielding hydrazides that serve as intermediates for further reactions, including condensation to form more complex structures .
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques:
Spectroscopy
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Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure and confirm the presence of functional groups. For example, characteristic peaks for hydroxymethyl groups and aromatic protons are observed in the spectra .
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups based on their vibrational transitions. Key absorption bands corresponding to -NH, -OH, and C=O groups are typically analyzed .
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of synthesized compounds, aiding in structural elucidation.
Antimicrobial Activity
Several studies have reported that phthalazine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Recent investigations into phthalazine-based compounds have revealed their potential as anticancer agents. For instance, certain derivatives have demonstrated inhibitory activity against breast cancer cell lines by targeting specific proteins involved in cancer progression .
Table 2: Characterization Techniques for Synthesized Compounds
Technique | Purpose |
---|---|
NMR | Structural elucidation |
IR | Functional group identification |
Mass Spectrometry | Molecular weight determination |
This detailed analysis provides a comprehensive overview of the chemical reactions associated with 4-benzyl-7-nitro-2H-phthalazin-1-one, emphasizing its synthetic versatility and potential applications in pharmaceuticals.
Scientific Research Applications
Synthesis of 4-Benzyl-7-nitro-2H-phthalazin-1-one
The compound can be synthesized through various chemical reactions involving phthalazine derivatives. A common method includes the reaction of 4-benzyl-1-chlorophthalazine with nucleophiles to yield diverse derivatives, including this compound. The synthesis process typically involves the following steps:
- Starting Material : 4-benzyl-1-chlorophthalazine
- Reagents : Nucleophiles such as amines or thiols.
- Conditions : Reflux in suitable solvents (e.g., ethanol or dioxane).
The structures of synthesized compounds are confirmed using spectroscopic techniques like NMR and mass spectrometry .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial efficacy of several synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungi using the disc diffusion method.
Table 1: Antimicrobial Activity of 4-Benzyl Derivatives
Compound No. | Gram-Negative Bacteria (mm) | Gram-Positive Bacteria (mm) | Fungi (mm) |
---|---|---|---|
1 | 10 | 12 | 11 |
2 | 14 | 10 | 10 |
3 | 10 | 14 | 12 |
... | ... | ... | ... |
Ampicillin | 22 | 22 | - |
The results indicated that some derivatives displayed comparable or superior activity to standard antibiotics, suggesting their potential as antimicrobial agents .
Anti-Cancer Activity
Recent studies have highlighted the potential of phthalazinone derivatives, including those based on this compound, as inhibitors of BRD4, a protein implicated in cancer progression. One study synthesized various derivatives and assessed their inhibitory effects against BRD4, revealing promising results for certain compounds.
Case Study: BRD4 Inhibition
In a study involving the compound DDT26, it was found to inhibit BRD4 with an IC50 value of 0.544μM. The compound induced G1 phase cell cycle arrest in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent for breast cancer treatment .
Mechanism of Action
The mechanism of action of 4-benzyl-7-nitro-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways:
Vasorelaxant Activity: The compound relaxes vascular smooth muscle by inhibiting calcium influx, leading to vasodilation.
Antiplatelet Activity: It inhibits platelet aggregation by interfering with signaling pathways involved in platelet activation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the inhibition of EGFR and modulation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2H-phthalazin-1-one: Lacks the nitro group at the 7-position, resulting in different biological activities.
7-Nitro-2H-phthalazin-1-one: Lacks the benzyl group at the 4-position, affecting its chemical properties and reactivity.
4-Phenylphthalazine: Contains a phenyl group instead of a benzyl group, leading to variations in its pharmacological profile.
Uniqueness
4-Benzyl-7-nitro-2H-phthalazin-1-one is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmacological research.
Properties
IUPAC Name |
4-benzyl-7-nitro-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-9-11(18(20)21)6-7-12(13)14(16-17-15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVQOFDFENZNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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